HLA-B59 is classified under the major histocompatibility complex class I genes located on chromosome 6. This gene is part of a highly polymorphic region, which contributes to the diversity of immune responses among individuals. The classification of HLA alleles is based on their unique sequences and functional properties, which can influence susceptibility to various diseases and responses to medications .
The genotyping of HLA-B*59:01 can be performed using several molecular biology techniques. The most common method involves polymerase chain reaction with sequence-specific primers (PCR-SSP), which amplifies specific alleles based on unique nucleotide sequences. This method allows for high-resolution typing by directly targeting polymorphic regions of the HLA genes .
In recent studies, duplex allele-specific PCR has been validated as a rapid and economical method for screening HLA-B*59:01. This technique demonstrated high accuracy when compared to sequence-based typing methods, making it suitable for clinical applications .
The molecular structure of HLA-B*59:01 consists of an alpha chain and a beta-2 microglobulin component. The alpha chain contains three extracellular domains (α1, α2, and α3) that form a groove for peptide binding. The peptide-binding groove is crucial for the presentation of antigens to T cells. Structural studies have shown that variations in the amino acid sequence of the alpha chain can influence peptide binding specificity and stability .
The primary chemical reactions involving HLA-B*59:01 are related to its binding interactions with peptides and T cell receptors. The binding process is characterized by non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions are critical for the stability of the peptide-HLA complex, which is essential for effective immune recognition .
HLA-B59:01 functions by presenting endogenous or exogenous peptides on the cell surface for recognition by CD8+ T cells. When a T cell receptor binds to the peptide-HLA complex, it triggers a cascade of signaling events leading to T cell activation. This activation results in cytotoxic responses against cells displaying foreign or aberrant peptides. The mechanism underlying adverse drug reactions associated with HLA-B59:01 involves an aberrant immune response where T cells mistakenly target healthy tissues due to misrecognition of presented peptides .
HLA-B59:01 exhibits several physical properties intrinsic to proteins, including solubility in physiological buffers and stability under various pH conditions. The molecular weight of HLA-B59:01 is approximately 45 kDa when considering both the alpha chain and beta-2 microglobulin components.
Key Properties:
HLA-B*59:01 has significant implications in clinical settings, particularly in pharmacogenetics. Its association with severe cutaneous adverse reactions highlights its role as a biomarker for predicting hypersensitivity to carbonic anhydrase inhibitors. This information can guide clinicians in selecting appropriate therapies for patients at risk .
Additionally, HLA typing is essential in organ transplantation to ensure compatibility between donors and recipients, minimizing the risk of transplant rejection. Techniques developed for HLA genotyping are continually evolving, with next-generation sequencing providing enhanced accuracy in identifying novel alleles like HLA-B*59:01 .
HLA-B59 (officially designated HLA-B59:01) is mapped to the short arm of chromosome 6 (6p21.33), within the class I region of the Human Leukocyte Antigen complex [1] [8]. This region spans approximately 31.35–31.37 Mb and harbors the classical HLA class I genes HLA-A, -B, and -C [1]. Like all HLA class I molecules, HLA-B59 consists of a polymorphic heavy chain non-covalently bound to the invariant light chain β2-microglobulin (encoded on chromosome 15) [9].
Molecular analyses reveal HLA-B59 is a recombinant allele originating from HLA-B55:01 and HLA-B51:01, evidenced by sequence homology studies [2]. Its heavy chain contains eight exons:
HLA-B59 carries the Bw4 serological epitope, a critical ligand for natural killer (NK) cell inhibitory receptors (KIRs), distinguishing it from alleles bearing the Bw6 epitope [1] [4]. This classification impacts its role in innate immune surveillance.
HLA-B59 was first identified in 1979 as "HOK-1" during serological screening of Japanese individuals presumed to express HLA-B8—an allele virtually absent in East Asians. Researchers observed an unrecognized antigen with a phenotype frequency of 3.7% in this population [4]. Initial serotyping revealed:
In 1984, the WHO Nomenclature Committee formally designated HOK-1 as HLA-Bw59 following the 8th International Histocompatibility Workshop [4]. The "w" (workshop) prefix was subsequently dropped with advanced DNA-based typing.
The transition to sequence-based nomenclature reclassified it as HLA-B59:01, reflecting:
This evolution exemplifies the shift from serological to molecular HLA classification, enabling precise allele identification critical for clinical applications.
Table 2: Historical Nomenclature Timeline
Year | Designation | Basis | Significance |
---|---|---|---|
1979 | HOK-1 | Serotyping with HLA-B8 antisera | First identification in Japanese population |
1984 | HLA-Bw59 | WHO standardization | Formal recognition as distinct antigen |
2010 | HLA-B*59:01 | DNA sequencing standardization | Precision typing for pharmacogenomics |
As a classical MHC class I molecule, HLA-B59 functions in antigen presentation to CD8+ T lymphocytes. Its biological pathway involves:
The peptide-binding specificity of HLA-B59 is defined by polymorphisms in its α1/α2 domains. Though not comprehensively mapped, its parental alleles (B55/B51) preferentially bind peptides with:
Table 3: Global Frequency Distribution of HLA-B59:01*
Population | Frequency (%) | Source |
---|---|---|
Okinawan (USA Hawaii) | 6.3 | Middleton et al. (2003) |
Japanese (Central) | 1.8 | Middleton et al. (2003) |
South Korean | 2.1 | Middleton et al. (2003) |
Mongolian (Tarialan Khoton) | 2.4 | Middleton et al. (2003) |
Han Chinese (Southern) | 0.2 | Middleton et al. (2003) |
German (Essen) | 0.3 | Middleton et al. (2003) |
Basque (Spain) | 2.0 | Middleton et al. (2003) |
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